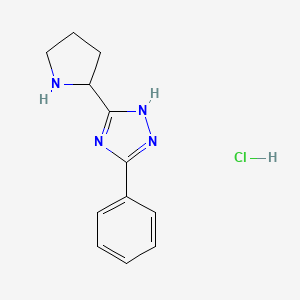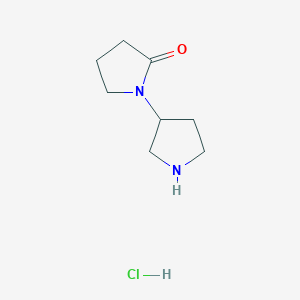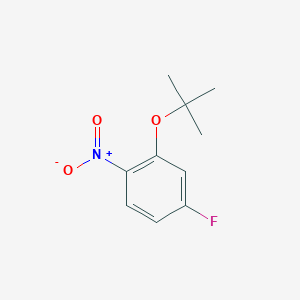
2-(Tert-butoxy)-4-Fluor-1-nitrobenzol
Übersicht
Beschreibung
Tert-butoxy compounds are a class of organic compounds that contain a tert-butoxy group, which is a tert-butyl group (a carbon atom bonded to three other carbon atoms) attached to an oxygen atom . They are used in various applications in synthetic organic chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butoxy)-4-fluoro-1-nitrobenzene” are not available, tert-butoxy groups can be introduced into a variety of organic compounds using flow microreactor systems . This process has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . The structure of the tert-butoxy group can influence the shape and properties of the molecule .Chemical Reactions Analysis
Tert-butoxy groups can participate in various chemical reactions. For example, they can undergo thermal decomposition, producing tert-butyl alcohol and other products . The reaction mechanisms can be complex and depend on factors such as temperature and the presence of other reactive species .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Tert-butoxy compounds are generally combustible and can cause skin and eye irritation .Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
In der Umweltwissenschaft könnte diese Verbindung hinsichtlich ihrer Abbauprodukte und des Umweltschicksals untersucht werden. Das Verständnis, wie sie sich unter verschiedenen Bedingungen zersetzt, kann die sichere Verwendung und Entsorgung informieren.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 2-(Tert-butoxy)-4-Fluor-1-nitrobenzol, was seine Vielseitigkeit in der wissenschaftlichen Forschung demonstriert. Obwohl die spezifischen Anwendungen für diese Verbindung nicht umfassend dokumentiert sind, deuten die allgemeinen Rollen ähnlicher Verbindungen in diesen Bereichen auf potenzielle Bereiche der Erforschung hin .
Wirkmechanismus
Target of Action
Compounds with a tert-butoxy group, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, have been used as building blocks in the synthesis of various organic compounds .
Mode of Action
The tert-butoxy group is known to play a significant role in chemical transformations . It is often used as a protecting group in organic synthesis, which can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Biochemical Pathways
Compounds with a tert-butoxy group have been used in peptide synthesis, suggesting that they may interact with biochemical pathways related to peptide formation and protein synthesis .
Result of Action
The tert-butoxy group is known to influence the reactivity of compounds, potentially leading to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene. For instance, the presence of other chemicals, pH, temperature, and light exposure could potentially affect its stability and reactivity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with other biomolecules such as glutathione, a key antioxidant in cells, potentially affecting cellular redox balance .
Cellular Effects
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has been shown to influence various cellular processes. In particular, it can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . For example, exposure to 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has been observed to affect the expression of genes involved in the antioxidant response, such as those encoding for superoxide dismutase and catalase . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene involves its interactions with various biomolecules at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For instance, the binding of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene to cytochrome P450 enzymes can result in the inhibition of the enzyme’s ability to metabolize other substrates . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can subsequently affect various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can lead to the formation of reactive intermediates that may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can induce significant toxic effects, including liver and kidney damage, due to its ability to generate ROS and cause oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent . Additionally, high doses of this compound can lead to adverse effects such as inflammation, necrosis, and apoptosis in various tissues .
Metabolic Pathways
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites . The metabolic pathways of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can also involve conjugation reactions with glutathione, resulting in the formation of glutathione conjugates that are more easily excreted from the body . These metabolic processes can affect the overall levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
The transport and distribution of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can influence its activity and function within cells . This compound has been found to localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene to specific organelles can be mediated by targeting signals or post-translational modifications . For example, the presence of a nitro group in the compound’s structure may facilitate its localization to mitochondria, where it can induce mitochondrial dysfunction and oxidative stress .
Eigenschaften
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIJRZUPCCODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)
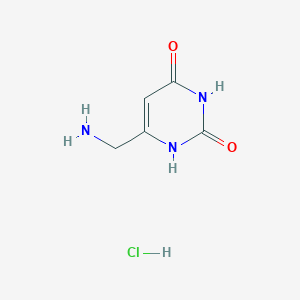

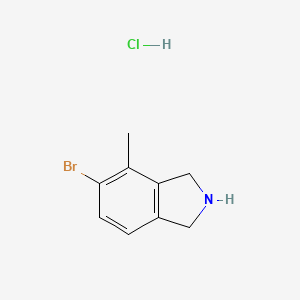


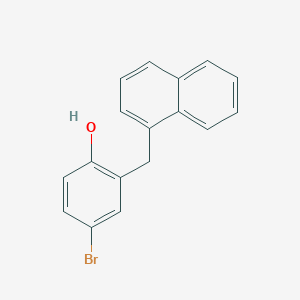
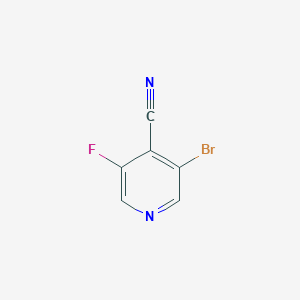
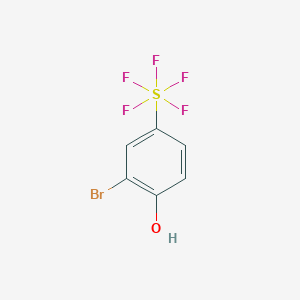
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
